BPI-9016M is a novel small-molecule inhibitor developed by Betta Pharmaceuticals Co., Ltd. in Hangzhou, China. It specifically targets both c-Met and AXL tyrosine kinases, which are implicated in various cancer pathways. The compound has been primarily studied for its potential in treating advanced non-small cell lung cancer (NSCLC) due to its ability to inhibit multiple kinases involved in tumor growth and metastasis .
BPI-9016M is classified as a dual inhibitor of receptor tyrosine kinases, particularly c-Met and AXL. These kinases play crucial roles in cell signaling related to proliferation, survival, and invasion of cancer cells. The development of BPI-9016M arises from the need for effective treatments against cancers that exhibit resistance to standard therapies, particularly in cases where c-Met and AXL are overexpressed .
The compound's synthesis has been optimized to enhance yield and reduce by-products, which is critical for large-scale production .
BPI-9016M's molecular structure features a complex arrangement that allows it to effectively bind to both c-Met and AXL receptors. The compound's chemical formula is C19H20ClN5O2S, indicating the presence of multiple functional groups that contribute to its inhibitory activity.
Key structural data includes:
The precise three-dimensional structure enhances its ability to fit into the active sites of the targeted kinases, thus blocking their activity .
BPI-9016M has shown significant activity in inhibiting various biochemical pathways associated with tumor growth. In vitro studies indicate that it can inhibit c-Met and AXL at low concentrations (IC50 values ranging from 5.3 μM to 27.1 μM), leading to reduced cell proliferation and migration in cancer models .
The compound primarily acts through:
These reactions highlight its potential as a therapeutic agent against cancers characterized by aberrant activation of c-Met or AXL signaling pathways .
The mechanism of action for BPI-9016M involves several steps:
In clinical trials, BPI-9016M demonstrated favorable pharmacokinetics with a half-life ranging from 8.8 to 21 hours, indicating sustained action against tumor cells over extended periods .
BPI-9016M exhibits several notable physical and chemical properties:
These properties are essential for determining the appropriate dosage forms and routes of administration in clinical settings .
c-MET (mesenchymal-epithelial transition factor) and AXL represent critical receptor tyrosine kinases (RTKs) implicated in the pathogenesis and therapeutic resistance of non-small cell lung cancer (NSCLC). c-MET dysregulation occurs through multiple mechanisms, including protein overexpression (observed in 35-72% of NSCLC cases), gene amplification (prevalent in 5-26% of EGFR-TKI resistant tumors), and MET exon 14 skipping mutations (occurring in approximately 3% of NSCLC) [1] [2] [4]. These alterations drive constitutive activation of c-MET signaling, which promotes tumor growth, survival, and metastasis through downstream effectors including PI3K/AKT, RAS/MAPK, and STAT pathways [1] [4] [6].
AXL overexpression, documented in 20-93% of NSCLC cases depending on assessment methodology and patient population, correlates strongly with epithelial-mesenchymal transition (EMT) and aggressive tumor phenotypes [4] [7] [8]. Unlike c-MET, AXL is rarely mutated or amplified in NSCLC; instead, its overexpression provides a parallel mechanism for sustained oncogenic signaling. AXL activation occurs primarily through binding of its ligand Gas6, leading to downstream signaling cascades that overlap with and complement c-MET-driven pathways [7] [8]. The frequency and co-occurrence of these molecular alterations establish a compelling rationale for dual targeting strategies.
Table 1: Frequency of c-MET and AXL Alterations in NSCLC Populations
Molecular Alteration | Frequency in NSCLC | Associated Clinical Context | Detection Method |
---|---|---|---|
c-MET overexpression (IHC ≥2+) | 35-72% | Treatment-naïve and pretreated advanced NSCLC | Immunohistochemistry |
c-MET amplification | 5-26% | EGFR-TKI resistant populations | FISH/NGS |
MET exon 14 skipping mutations | ~3% | Primary oncogenic driver in adenocarcinoma | NGS/RT-PCR |
AXL overexpression | 33-93% | EMT phenotype; EGFR-TKI resistance | IHC/mRNA expression |
Concurrent c-MET/AXL dysregulation | Not fully characterized | Aggressive disease with poor prognosis | Multiplex assays |
The therapeutic rationale for dual c-MET/AXL inhibition extends beyond their individual oncogenic roles to encompass extensive signaling crosstalk and compensatory pathway activation. Preclinical studies demonstrate that BPI-9016M, a potent dual inhibitor, simultaneously suppresses phosphorylation of both c-MET (IC₅₀ = 6 nM) and AXL (IC₅₀ = 9 nM), effectively disrupting downstream survival and proliferative pathways [3] [4] [8]. This dual inhibition is mechanistically critical due to:
Cross-Activation and Redundancy: Co-activation of c-MET and AXL occurs frequently in NSCLC. Upon c-MET inhibition, compensatory AXL upregulation maintains activation of shared downstream effectors, particularly PI3K/AKT and ERK pathways, enabling tumor cell survival and adaptive resistance [4] [7] [8]. BPI-9016M treatment (3.1-50 μM) demonstrates dose-dependent suppression of p-c-Met, p-AXL, p-AKT, and p-ERK in A549 and H1299 lung adenocarcinoma cells, confirming simultaneous pathway blockade [3] [8] [10].
EMT and Metastatic Regulation: Both kinases independently promote EMT—a key mechanism underlying invasion and therapeutic resistance. BPI-9016M exerts profound anti-EMT effects through upregulation of miR-203 and consequent repression of Dickkopf-1 (DKK1), an EMT-promoting protein [3] [5]. In vitro, this manifests as dose-dependent (12.5-50 μM) inhibition of migration and invasion in lung adenocarcinoma cells, with forced DKK1 expression reversing these effects [3] [5].
Tumor Microenvironment Modulation: The c-MET/AXL axis influences stromal interactions and angiogenesis. Combined inhibition disrupts tumor-stroma crosstalk mediated by HGF/Gas6 secretion, potentially enhancing antitumor immunity and reducing metastatic niche formation [6] [7].
Table 2: Downstream Effects of BPI-9016M-Mediated Dual Inhibition
Cellular Process | Molecular Effect of BPI-9016M | Functional Outcome in NSCLC Models |
---|---|---|
Proliferation Signaling | Suppression of p-c-MET, p-AXL, p-AKT, p-ERK | Dose-dependent growth inhibition (IC₅₀ 5.3-27.1 μM across cell lines) |
EMT Regulation | ↑ miR-203 → ↓ DKK1 expression | Reduced migration/invasion; mesenchymal-to-epithelial shift |
Metastatic Potential | Downregulation of N-cadherin, vimentin; ↑ E-cadherin | Inhibition of invasion in transwell assays (50-80% reduction) |
In Vivo Efficacy | Sustained pathway suppression | Tumor growth inhibition (TGI 68.8-82.5%) in high c-Met PDX models |
Despite compelling biological rationale, clinical translation of targeted monotherapies in NSCLC harboring c-MET or AXL alterations has revealed significant limitations, creating a therapeutic niche for dual inhibitors like BPI-9016M:
Heterogeneity of MET Dysregulation: Approved MET inhibitors (e.g., tepotinib, capmatinib, savolitinib) demonstrate robust efficacy (ORR 41-46%) primarily in tumors harboring MET exon 14 skipping mutations [2] [6]. Conversely, tumors driven by c-MET overexpression—a more prevalent alteration—show poor response to single-agent MET inhibition. Phase Ib data for BPI-9016M revealed an ORR of only 2.6% (1/38) and DCR of 42.1% in c-MET-overexpressing NSCLC, underscoring the inadequacy of isolated MET blockade in this population [2].
AXL-Mediated Resistance: AXL overexpression constitutes a well-established resistance mechanism to both EGFR- and MET-directed therapies. Approximately 20% of EGFR-TKI resistant tumors exhibit AXL upregulation, which maintains survival signals through parallel pathways [4] [7] [8]. Similarly, MET inhibition alone fails to suppress AXL-driven bypass tracks. This reciprocal resilience necessitates concurrent targeting, particularly in tumors exhibiting dual pathway activation.
Compensatory Pathway Activation: Monotherapy with selective inhibitors frequently induces rapid adaptive resistance via upregulated expression of the non-targeted kinase. Dual blockade mitigates this escape mechanism. Preclinical evidence demonstrates that combining BPI-9016M with miR-203 mimics or DKK1 siRNA enhances growth inhibition beyond either approach alone, validating the therapeutic advantage of multi-targeted intervention [3] [5].
The integration of these insights positions BPI-9016M as a strategic approach to overcome the limitations of single-pathway inhibition. Its ability to concurrently engage both nodes within this co-dependent signaling network addresses a critical unmet need in NSCLCs characterized by c-MET/AXL co-dysregulation, particularly those with overexpression-driven pathogenesis rather than canonical mutations.
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1